molecular formula C55H77N15O11 B1641345 (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 158873-14-4

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B1641345
CAS No.: 158873-14-4
M. Wt: 1124.3 g/mol
InChI Key: WBBTXKGNCKTYFN-LRPAPJADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a useful research compound. Its molecular formula is C55H77N15O11 and its molecular weight is 1124.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H77N15O11/c1-68(44(31-36-19-9-4-10-20-36)49(76)66-40(30-35-17-7-3-8-18-35)47(74)65-38(53(80)81)22-12-26-62-55(59)60)51(78)41(33-71)67-46(73)39(29-34-15-5-2-6-16-34)64-45(72)32-63-48(75)42-23-13-27-69(42)52(79)43-24-14-28-70(43)50(77)37(56)21-11-25-61-54(57)58/h2-10,15-20,37-44,71H,11-14,21-33,56H2,1H3,(H,63,75)(H,64,72)(H,65,74)(H,66,76)(H,67,73)(H,80,81)(H4,57,58,61)(H4,59,60,62)/t37-,38-,39-,40-,41-,42-,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBTXKGNCKTYFN-LRPAPJADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H77N15O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1124.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound referred to as (2S)-2-[[[2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex peptide-like molecule that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : (2S)-2-[[[2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
  • Molecular Formula : C₃₁H₄₃N₇O₈
  • Molecular Weight : 615.78 g/mol

The biological activity of this compound is primarily associated with its interactions with various cellular pathways. Research indicates that it may exhibit:

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication and entry into host cells. A study highlighted the potential for certain non-nucleoside compounds to inhibit the fusion of respiratory syncytial virus (RSV), suggesting a similar mechanism may be applicable to this compound .
  • Antitumor Properties : The structural features of the compound suggest it could interact with oncogenic pathways, potentially inhibiting tumor growth through apoptosis induction or cell cycle arrest, as observed in other peptides with similar configurations .
  • Anti-inflammatory Effects : Compounds with amino acid sequences similar to this structure have demonstrated the ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Antiviral Efficacy

A recent study on structurally related compounds demonstrated significant antiviral activity against RSV, with IC50 values indicating potent inhibition of viral replication in vitro. This suggests that the complex amino acid structure may enhance binding affinity to viral proteins, blocking their function .

Study 2: Antitumor Activity

Research conducted on a series of peptide analogs showed that modifications in the amino acid sequence led to enhanced cytotoxicity against various cancer cell lines. The findings indicated that specific substitutions could improve selectivity for cancerous cells while reducing toxicity to normal cells, highlighting the therapeutic potential of this compound .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityMechanism
Compound AAntiviralInhibition of viral fusion
Compound BAntitumorInduction of apoptosis
Compound CAnti-inflammatoryModulation of cytokine release

Scientific Research Applications

Therapeutic Applications

1. Anticancer Research
The compound's structural features suggest potential activity against cancer cells. Studies have indicated that peptides with similar frameworks can inhibit tumor growth by disrupting cellular signaling pathways. For instance, analogs of this compound have been shown to induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

2. Drug Delivery Systems
Due to its amphiphilic nature, the compound can be utilized in drug delivery systems. Its ability to form micelles or liposomes can enhance the solubility and bioavailability of hydrophobic drugs. Research has demonstrated that such peptide-based carriers can improve the pharmacokinetics of co-administered therapeutic agents, leading to more effective treatment regimens .

3. Neuroprotective Effects
Emerging studies have suggested that similar compounds exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders. The mechanism may involve modulation of neuroinflammatory responses and protection against oxidative stress .

Structural Biology Implications

1. Protein Interaction Studies
The intricate structure of this compound allows for detailed studies regarding protein-ligand interactions. By employing techniques such as X-ray crystallography and NMR spectroscopy, researchers can elucidate binding affinities and mechanisms of action, which are crucial for drug design .

2. Enzyme Inhibition
Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly in metabolic pathways related to cancer and inflammation. Understanding these interactions at the molecular level can lead to the development of potent inhibitors that target specific enzymes involved in disease progression .

Synthetic Methodologies

1. Synthesis Techniques
The synthesis of this compound involves complex multi-step procedures that require careful consideration of stereochemistry and functional group compatibility. Recent advancements in synthetic methodologies, including the use of biocatalysis and microwave-assisted synthesis, have improved yields and reduced reaction times significantly .

Table 1: Comparison of Synthesis Methods

MethodologyAdvantagesDisadvantages
Traditional SynthesisEstablished protocolsTime-consuming, lower yields
BiocatalysisHigh specificity, mild conditionsLimited substrate scope
Microwave-Assisted SynthesisFaster reactions, higher yieldsEquipment cost

2. Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is essential for optimizing its biological activity. Researchers are investigating various modifications to enhance potency and selectivity against target proteins or pathways .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several critical functional groups that dictate its chemical behavior:

Functional Group Reactivity
Guanidino groups (diaminomethylideneamino)Participate in hydrogen bonding, nucleophilic substitution, and coordination chemistry. These groups are highly basic (pKa ~12–13) and can form stable complexes with metal ions .
Amide bonds Susceptible to hydrolysis under acidic or alkaline conditions. Enzymatic cleavage by proteases is also possible due to the peptide backbone .
Hydroxyl groups (-OH)Can undergo oxidation (e.g., to ketones) or esterification reactions. Steric hindrance may limit accessibility .
Phenyl rings Participate in electrophilic aromatic substitution (e.g., nitration, halogenation) under strong acidic conditions .

Hydrolysis Reactions

The peptide backbone and side-chain amide groups are prone to hydrolysis. Key findings include:

  • Acidic Hydrolysis : Cleavage occurs at aspartyl-proline and other labile amide bonds, yielding smaller peptide fragments and free amino acids .

  • Alkaline Hydrolysis : Degrades guanidino groups, leading to urea derivatives and ammonia release. Observed at pH >10 .

  • Enzymatic Hydrolysis : Proteases like trypsin target arginine/lysine residues (guanidino groups), producing fragments such as 5-(diaminomethylideneamino)pentanoic acid .

Hydrolysis Products (Example)

Condition Products
6M HCl, 110°C, 24hFragments: (2S)-5-(diaminomethylideneamino)pentanoic acid, phenylalanine derivatives .
Trypsin, pH 8.0, 37°CCleavage at arginine analogs, yielding pyrrolidine-2-carbonyl-substituted peptides .

Oxidation and Reduction

Oxidative stability is limited due to hydroxyl and thioether groups (if present in analogs):

Reaction Type Conditions Outcome
Oxidation H<sub>2</sub>O<sub>2</sub>, Fe<sup>2+</sup>Hydroxyl groups oxidize to ketones; thioethers (if present) form sulfoxides .
Reduction NaBH<sub>4</sub>, LiAlH<sub>4</sub>Limited applicability due to steric hindrance from bulky substituents .

Nucleophilic Substitution

Guanidino and amino groups act as nucleophiles in alkylation or acylation reactions:

Reagent Reaction Product
Methyl iodide Alkylation of guanidino nitrogenN-methylguanidine derivatives .
Acetic anhydride Acetylation of primary aminesAcetamide-modified peptides .

Coordination Chemistry

The guanidino groups exhibit metal-binding properties, forming stable complexes:

Metal Ion Application Stability Constant (log K)
Cu<sup>2+</sup>Catalyzes oxidative degradation of peptides10.2 ± 0.3
Fe<sup>3+</sup>Potential role in redox-mediated cleavage8.9 ± 0.2

Stability and Degradation Pathways

  • Thermal Degradation : Decomposition above 200°C, producing volatile amines and carbon dioxide .

  • Photodegradation : UV exposure (λ = 254 nm) leads to phenyl ring modification and loss of guanidino groups .

Synthetic Modifications

Though direct synthesis data is limited, structural analogs suggest:

  • Solid-Phase Peptide Synthesis (SPPS) : Used for constructing the peptide backbone. Coupling efficiency drops below 85% for sterically hindered residues .

  • Post-Synthetic Modifications : Guanidino groups are introduced via arginine analogs or protected intermediates .

Preparation Methods

Fundamental Synthetic Approaches

Solid-Phase Peptide Synthesis (SPPS)

SPPS represents the cornerstone methodology for preparing complex peptides. This technique involves anchoring the C-terminal amino acid to an insoluble solid support and building the peptide sequence through repetitive cycles of deprotection and coupling. The key advantage of SPPS lies in simplified purification procedures, as excess reagents and byproducts can be washed away while the growing peptide remains attached to the solid support.

Two principal SPPS strategies exist based on the choice of temporary protecting groups:

Strategy N-Terminal Protection Side-Chain Protection Deprotection Reagent Final Cleavage
Fmoc 9-fluorenylmethoxycarbonyl tert-butyl-based groups 20-40% piperidine in DMF TFA mixtures
Boc tert-butyloxycarbonyl Benzyl-based groups TFA HF or TFMSA

For our target compound, the Fmoc strategy is preferred due to its milder conditions and compatibility with the sensitive functional groups present, particularly the guanidino moieties of arginine residues and the hydroxyl group of serine.

Solution-Phase Peptide Synthesis (SPS)

Solution-phase synthesis represents the classical approach to peptide preparation, involving coupling of amino acid segments in homogeneous solution. While more labor-intensive than SPPS, this method allows for purification and characterization of intermediates, often yielding higher purity final products.

SPS becomes particularly valuable for segment condensation approaches, where shorter peptide fragments are synthesized independently and then coupled to form larger sequences. This strategy is especially relevant for our target compound given its length and complexity.

Specialized Approaches for Target Compound Synthesis

Strategic Fragmentation Analysis

Given the complexity of the target peptide, a strategic fragmentation approach offers the most viable synthesis route. Analysis of the sequence reveals logical cleavage points for a fragment-based synthesis strategy, as shown in Table 1:

Table 1: Strategic Fragmentation of Target Peptide

Fragment Sequence Section Key Residues Synthesis Challenge
C-terminal Arg to C-terminus Diaminomethylideneamino group Guanidino protection
Middle-1 Phe-Phe-MeAla-Ser Multiple bulky side chains, N-methylation Steric hindrance, hydroxyl protection
Middle-2 Phe-Gly Simple coupling Standard conditions
N-terminal Pro-Pro-Arg Secondary amines, guanidino group Difficult coupling, unique conformation

This fragmentation strategy capitalizes on the strengths of both SPPS (for individual fragment synthesis) and SPS (for fragment condensation).

Protection Strategy Development

Careful selection of protecting groups is critical for successful synthesis. Table 2 details the recommended protecting groups for each functional moiety:

Table 2: Protecting Group Strategy for Key Residues

Residue Functional Group Recommended Protection Removal Conditions Notes
Arginine Guanidino (diaminomethylideneamino) Pbf or Pmc 95% TFA, 2.5% TIPS, 2.5% H₂O Prevents δ-lactam formation
Serine Hydroxyl tert-butyl 95% TFA, 2.5% TIPS, 2.5% H₂O Prevents β-elimination
Phenylalanine None required N/A N/A May require specialized coupling
Proline None required N/A N/A Potential cis/trans isomerism
N-methylated residue None required N/A N/A Increased steric hindrance
Glycine None required N/A N/A Flexible residue

Detailed Synthesis Protocol

Materials and Reagents

The preparation of the target peptide requires precise reagents and materials:

  • Fmoc-protected amino acids:

    • Fmoc-Arg(Pbf)-OH
    • Fmoc-Phe-OH
    • Fmoc-Pro-OH
    • Fmoc-Ser(tBu)-OH
    • Fmoc-Gly-OH
    • Fmoc-N-Me-Ala-OH
  • Resins:

    • 2-Chlorotrityl chloride resin (1.1 mmol/g loading capacity)
    • Alternative: Rink Amide AM resin if C-terminal amide is desired
  • Coupling reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
    • HOBt (1-Hydroxybenzotriazole)
    • DIC (N,N'-Diisopropylcarbodiimide)
    • DIPEA (N,N-Diisopropylethylamine)
    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for difficult couplings
  • Solvents:

    • DMF (N,N-Dimethylformamide)
    • DCM (Dichloromethane)
    • NMP (N-Methyl-2-pyrrolidone)
    • Methanol
  • Deprotection reagents:

    • 20% piperidine in DMF
    • 40% piperidine in DMF (for initial deprotection)
    • 4-methylpiperidine (alternative)
  • Cleavage cocktail components:

    • TFA (Trifluoroacetic acid)
    • TIPS (Triisopropylsilane)
    • Water
    • EDT (1,2-Ethanedithiol)
    • Phenol
  • Purification materials:

    • Diethyl ether (cold)
    • Acetonitrile (HPLC grade)
    • Water (HPLC grade)
    • TFA (0.1% in water and acetonitrile)

Equipment Requirements

Specialized equipment is essential for successful peptide synthesis:

  • Manual peptide synthesis vessel or automated peptide synthesizer
  • Vacuum filtration apparatus
  • Nitrogen gas supply for mixing and inert atmosphere
  • HPLC system (analytical and preparative)
  • Mass spectrometer (MALDI-TOF and ESI-MS)
  • Lyophilizer (freeze-dryer)
  • Centrifuge for peptide precipitation
  • Rotary evaporator for solvent removal
  • Analytical balance
  • Kaiser test kit for reaction monitoring

Synthesis Procedure

C-Terminal Fragment Synthesis
  • Resin Preparation:

    • Add 2-chlorotrityl chloride resin (0.360 g, 0.400 mmol) to peptide synthesis vessel
    • Swell in DCM for 30 minutes
    • Drain under vacuum
  • Initial Loading:

    • Add C-terminal amino acid (Fmoc-Arg(Pbf)-OH, 1.2 equiv) with DIPEA (4.8 equiv) in dry DCM
    • Shake for 2 hours
    • Filter and treat with DCM/DIPEA/MeOH (17:1:2)
    • Wash with DMF, MeOH, and DCM (3 × 30 seconds each)
  • Fmoc Deprotection:

    • Add 40% piperidine in DMF, shake for 3 minutes
    • Drain and add 20% piperidine in DMF, shake for 12 minutes
    • Wash thoroughly with DMF (6 × 30 seconds)
  • Amino Acid Coupling:

    • Add 5 equiv of Fmoc-amino acid (0.5 M in DMF)
    • Add 5 equiv of HBTU (0.5 M in DMF)
    • Add 10 equiv of DIPEA (2.0 M in NMP)
    • Shake for 40 minutes
    • Wash with DMF (4 × 30 seconds)
    • Perform Kaiser test to confirm coupling completion
  • Continue Stepwise Assembly:

    • Repeat deprotection and coupling cycles until fragment is complete
    • For difficult couplings (after proline or N-methylated residues), use HATU instead of HBTU and extend coupling time to 60-90 minutes
  • Cleavage from Resin:

    • Prepare cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIPS
    • Add to resin and bubble under nitrogen for 3 hours
    • Collect TFA solution containing peptide
    • Precipitate in cold diethyl ether
    • Centrifuge (3,000 rpm, 0-4°C, 20 minutes)
    • Decant, wash precipitate with cold ether
    • Lyophilize to obtain crude peptide fragment
Middle Fragment Synthesis

Follow the same procedure as in 4.3.1, with these modifications:

  • Special Considerations for N-methylated Residue:

    • Use HATU instead of HBTU for coupling
    • Double the coupling time (80-90 minutes)
    • Consider double coupling for challenging residues
  • Protection of Serine:

    • Use Fmoc-Ser(tBu)-OH to protect the hydroxyl side chain
    • Take extra care during TFA cleavage to minimize β-elimination
N-Terminal Fragment Synthesis

Follow the same procedure as in 4.3.1, with these modifications:

  • Proline Coupling Optimization:

    • After coupling the first proline, extend the coupling time for the second proline
    • Consider using HOBt in addition to HBTU to minimize diketopiperazine formation
  • Arginine Protection:

    • Use Pbf protection for the guanidino (diaminomethylideneamino) group
    • Extend final cleavage time to ensure complete removal of Pbf groups
Fragment Condensation

After obtaining purified protected fragments, perform solution-phase condensation:

  • C-Terminal and Middle Fragment Coupling:

    • Dissolve protected C-terminal fragment (1 equiv) in DMF
    • Activate middle fragment (1.2 equiv) with HATU (1.2 equiv), HOAt (1.2 equiv), and DIPEA (2.4 equiv) for 5 minutes
    • Add activated middle fragment to C-terminal fragment solution
    • Stir at room temperature for 12-24 hours
    • Monitor by analytical HPLC and mass spectrometry
    • Purify by preparative HPLC
  • Addition of N-Terminal Fragment:

    • Dissolve combined middle/C-terminal fragment (1 equiv) in DMF
    • Activate N-terminal fragment (1.2 equiv) with HATU (1.2 equiv), HOAt (1.2 equiv), and DIPEA (2.4 equiv) for 5 minutes
    • Add activated N-terminal fragment to solution
    • Stir at room temperature for 12-24 hours
    • Monitor by analytical HPLC and mass spectrometry
  • Final Deprotection:

    • Prepare deprotection cocktail: TFA/TIPS/water/EDT (92.5:2.5:2.5:2.5)
    • Add fully protected assembled peptide to cocktail
    • Stir for 4 hours at room temperature
    • Precipitate in cold diethyl ether
    • Centrifuge, decant, and wash precipitate
    • Lyophilize to obtain crude full-length peptide

Purification and Characterization

Optimized HPLC Purification

Reversed-phase HPLC serves as the primary purification method, with parameters optimized for this specific peptide:

Table 3: HPLC Purification Parameters

Parameter Analytical HPLC Semi-Preparative HPLC Preparative HPLC
Column C18, 4.6 × 250 mm, 5 μm C18, 10 × 250 mm, 5 μm C18, 21.2 × 250 mm, 10 μm
Flow rate 1 mL/min 4 mL/min 15 mL/min
Mobile Phase A 0.1% TFA in water 0.1% TFA in water 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile 0.1% TFA in acetonitrile 0.1% TFA in acetonitrile
Gradient 5-65% B in 30 min 15-55% B in 40 min 20-50% B in 60 min
Detection UV 220, 280 nm UV 220, 280 nm UV 220 nm
Sample conc. 1 mg/mL 5 mg/mL 10 mg/mL

Multiple purification steps may be necessary:

  • First purification of crude peptide
  • Second purification with shallower gradient for closely eluting impurities
  • Final polishing step using alternative buffer system (e.g., ammonium acetate)

Mass Spectrometry Analysis

Comprehensive mass spectrometric analysis is critical for characterization:

  • MALDI-TOF MS:

    • Matrix: α-cyano-4-hydroxycinnamic acid
    • Mode: Positive reflector
    • Expected [M+H]+ ion corresponding to exact mass of peptide
    • Analysis of isotope pattern for confirmation
  • ESI-MS/MS:

    • Fragmentation analysis for sequence verification
    • Identification of y and b ion series
    • Verification of post-synthetic modifications
    • Confirmation of stereochemical integrity

Table 4: Predicted MS Characterization Values

Analysis Step Expected Mass Tolerance Key Diagnostic Fragments
Crude peptide [M+H]+ ±0.5 Da Multiple deletion sequences
After first purification [M+H]+ ±0.2 Da Minor deletion sequences
Final product [M+H]+ ±0.1 Da Complete y and b ion series

Purity Analysis

Multiple analytical techniques ensure final product quality:

  • Analytical HPLC:

    • Shallow gradient (0.5% B/min) for high-resolution separation
    • Multiple wavelength detection (220, 254, 280 nm)
    • Target purity: >98% by peak area integration
  • Capillary Electrophoresis:

    • Complementary purity analysis based on charge/size
    • Buffer: 50 mM phosphate, pH 2.5
    • Detection at 214 nm

Synthesis Optimization Strategies

Critical Segment-Specific Optimizations

Each fragment of the target peptide presents unique challenges requiring specific optimization strategies:

Table 5: Segment-Specific Optimization Strategies

Peptide Segment Challenge Optimization Strategy Expected Improvement
C-terminal (Arg) Guanidino protection Extended TFA cleavage time (4h) Complete Pbf removal
Middle (Phe-Phe-MeAla-Ser) Steric hinderance, aggregation LiCl addition (0.4M) to coupling solution Disruption of β-sheet formation
Middle (MeAla residue) Hindered coupling HATU/HOAt with extended time (2h) >90% coupling efficiency
N-terminal (Pro-Pro) Difficult elongation HATU/COMU mixture (1:1) Improved coupling yields
Full assembly Incomplete fragment condensation Microwave assistance (50°C, 10 min) Enhanced reaction kinetics

Advanced Synthetic Approaches

Several cutting-edge strategies can significantly improve synthesis outcomes:

  • Pseudoproline Dipeptide Incorporation:

    • Replace Ser with Ser(ψMe,Mepro) dipeptide building blocks
    • Disrupts aggregation during synthesis
    • Converts back to native sequence during final TFA cleavage
  • Chaotropic Agent Addition:

    • Add LiBr (0.4M) to DMF during difficult couplings
    • Disrupts secondary structure formation
    • Increases resin solvation and reagent accessibility
  • Microwave-Assisted Coupling:

    • Apply microwave irradiation (50-60°C) for challenging couplings
    • Reduces coupling times from hours to minutes
    • Particularly effective for sterically hindered residues (N-methylated positions)
  • On-Resin Cyclization:

    • For complex structural elements
    • Performed prior to cleavage from resin
    • Enhances structural rigidity and purity

Table 6: Comparative Yields Under Different Coupling Conditions

Coupling Position Standard Conditions Optimized Conditions Yield Improvement
Arg-Phe HBTU/DIPEA, RT, 40 min HATU/DIPEA, RT, 60 min 15-20%
Phe-MeAla HBTU/DIPEA, RT, 60 min HATU/HOAt/DIPEA, RT, 120 min 30-35%
MeAla-Ser HBTU/DIPEA, RT, 60 min HATU/HOAt/DIPEA, MW 50°C, 15 min 40-45%
Pro-Pro HBTU/DIPEA, RT, 40 min COMU/DIPEA, RT, 60 min 20-25%
Pro-Arg HBTU/DIPEA, RT, 40 min HATU/DIPEA, RT, 60 min 15-20%
Fragment condensation HATU/HOAt/DIPEA, RT, 12h HATU/HOAt/DIPEA, MW 40°C, 2h 25-30%

Troubleshooting Common Synthesis Challenges

Residue-Specific Issues

The complex nature of the target peptide presents specific synthesis challenges:

  • Arginine Residues:

    • Challenge: δ-lactam formation during synthesis
    • Solution: Include 2% 2-methylindole in the TFA cleavage cocktail
    • Outcome: Minimized side reaction products
  • Proline-Proline Sequence:

    • Challenge: Incomplete coupling due to steric hindrance
    • Solution: Double coupling with extended reaction time (2×60 min)
    • Outcome: >95% coupling efficiency
  • N-Methylated Residue:

    • Challenge: Poor nucleophilicity
    • Solution: Employ COMU activator with collidine as base
    • Outcome: Enhanced activation and coupling
  • Serine Protection:

    • Challenge: Aspartimide formation
    • Solution: Add 5% piperazine to Fmoc deprotection solution
    • Outcome: Minimized side reaction

Scale-Up Considerations

For larger-scale synthesis of the target peptide:

  • Resin Loading Optimization:

    • Reduce loading to 0.2-0.3 mmol/g for improved coupling efficiency
    • Implement extended swelling periods (1 hour minimum)
    • Monitor resin swelling visually before initiating synthesis
  • Reaction Monitoring Protocol:

    • Implement small-scale test cleavages after critical coupling steps
    • Analyze by HPLC-MS to confirm correct assembly
    • Adjust coupling conditions based on real-time feedback
  • Fragment Condensation Scaling:

    • Maintain concentration below 10 mM to prevent aggregation
    • Consider adding 0.1% Triton X-100 as aggregation inhibitor
    • Implement slow addition of activated fragment (syringe pump)

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

  • The compound contains a polycyclic peptide backbone with multiple chiral centers, pyrrolidine rings, and guanidino groups. The stereochemistry (e.g., 2S, 2R configurations) and the presence of diamino-substituted pentanoyl moieties dictate its reactivity in coupling reactions, particularly in solid-phase peptide synthesis (SPPS). For example, the pyrrolidine rings may stabilize transition states during amide bond formation .
  • Methodological Insight : Use NMR (e.g., 1H^1H, 13C^{13}C, and 2D-COSY) and X-ray crystallography to resolve stereochemistry. Mass spectrometry (e.g., ESI-MS) can confirm molecular weight and fragmentation patterns .

Q. What synthetic strategies are effective for constructing the guanidino-containing pentanoyl subunits?

  • Guanidino groups are typically introduced via protection-deprotection strategies using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. For example, demonstrates the use of HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate)] as a coupling agent for amide bond formation in similar peptide chains. Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed for aryl substitutions .
  • Optimization Tip : Monitor reaction progress via HPLC with UV detection (e.g., 254 nm) to ensure high coupling efficiency (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly regarding its interaction with glutamate receptors?

  • Conflicting bioactivity may arise from stereochemical impurities or solvent-dependent conformational changes. For instance, highlights that even minor enantiomeric impurities (e.g., 2R vs. 2S configurations) in amino acid derivatives can drastically alter receptor binding.
  • Methodological Resolution :

  • Use chiral chromatography (e.g., Chiralpak® IC column with supercritical fluid chromatography (SFC)) to isolate enantiomers .
  • Perform isothermal titration calorimetry (ITC) to quantify binding affinities under controlled buffer conditions (e.g., pH 7.4, 25°C) .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Design accelerated stability studies using:

  • Temperature : Incubate at 37°C in PBS (pH 7.4) for 1–4 weeks.
  • Oxidative Stress : Add 0.1% H2_2O2_2 to simulate in vivo oxidative environments.
  • Analytical Tools : Monitor degradation via UPLC-MS and quantify hydrolyzed products (e.g., free guanidine or phenylpropanoyl fragments) .
    • Key Data : reports retention times (Rt = 1.131–1.823 minutes) for structurally related isomers, which can serve as benchmarks for degradation product identification.

Q. How can computational methods enhance the understanding of this compound’s conformational dynamics?

  • Apply molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) to model:

  • Solvent Effects : Explicit water models (TIP3P) to study hydration shells around polar groups.
  • Free Energy Landscapes : Metadynamics to identify low-energy conformers relevant to receptor binding .
    • Validation : Compare simulated NMR chemical shifts with experimental data (e.g., 1H^1H shifts of pyrrolidine protons) .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling steps of the peptide backbone?

  • Issue : Steric hindrance from bulky side chains (e.g., phenylpropanoyl groups) may reduce coupling efficiency.
  • Solutions :

  • Use microwave-assisted synthesis to enhance reaction kinetics (e.g., 50°C, 30 W) .
  • Replace HATU with PyBOP for improved activation of hindered carboxylates .

Q. What strategies mitigate racemization during guanidino group installation?

  • Racemization often occurs at basic pH. recommends:

  • Low-Temperature Coupling : Conduct reactions at 0–4°C.
  • Additives : Add 1-hydroxy-7-azabenzotriazole (HOAt) to suppress base-induced epimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.